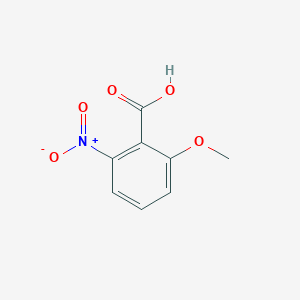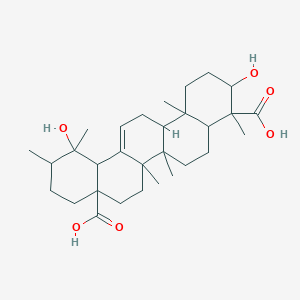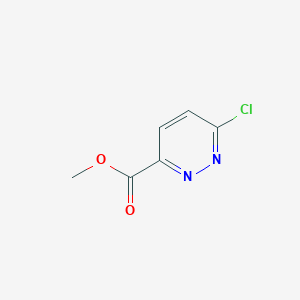
6-氯吡啶-3-甲酸甲酯
描述
Methyl 6-chloropyridazine-3-carboxylate is a chemical compound that can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Synthesis Analysis
Methyl 6-chloropyridazine-3-carboxylate can be synthesized by using ethyl levulinate as a starting material via a six-step process including cyclization, bromination, elimination, oxidation, esterification, and chlorination . This method is easy to operate and purify with a good yield, and the starting material is cheap .Molecular Structure Analysis
The molecular formula of Methyl 6-chloropyridazine-3-carboxylate is C6H5ClN2O2 . The average mass is 172.57 Da and the monoisotopic mass is 200.035248 Da .Chemical Reactions Analysis
Methyl 6-chloropyridazine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide . It can also be used in the synthesis of retinoid x receptor (RXR) ligands .Physical And Chemical Properties Analysis
The melting point of Methyl 6-chloropyridazine-3-carboxylate is 145 °C . The predicted boiling point is 310.9±22.0 °C and the predicted density is 1.372±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
Synthesis and Chemical Properties
- Synthesis of Derivatives: Methyl 6-chloropyridazine-3-carboxylate is a key intermediate in synthesizing various derivatives, including 3-chloropyridazine-6-carboxylic acid hydrazide, through a multi-step process involving hydrazine monohydrate and methyl levulinate (Morishita et al., 1994).
- Creation of Dopamine Beta-Hydroxylase Inhibitors: It is used in the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, potent inhibitors of dopamine beta-hydroxylase, a key enzyme in catecholamine biosynthesis (Konno et al., 1992).
Applications in Pharmaceutical and Medicinal Chemistry
- Antitumor and Anti-inflammatory Properties: Recent studies indicate significant biological properties of pyridazine derivatives, including antitumor and anti-inflammatory activities. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, showcasing these properties (Sallam et al., 2021).
- Cytotoxic Activity of Metal Complexes: Methyl 6-chloropyridazine-3-carboxylate derivatives are used to create metal complexes with cytotoxic activity, potentially useful in cancer therapy. These compounds have shown modulation of gene expression related to cancer cell survival and death (Budzisz et al., 2010).
Crystal Structure and Theoretical Studies
- Crystal Structure Analysis: Research includes the synthesis and X-ray diffraction analysis of pyridazine derivatives, providing insights into their molecular structure and potential interactions in biological systems (Shu, 2001).
- Density Functional Theory Calculations: Computational studies using density functional theory help compare theoretical and experimental results of pyridazine compounds, aiding in the understanding of their chemical behavior and potential applications (Sallam et al., 2021).
安全和危害
Methyl 6-chloropyridazine-3-carboxylate is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
Methyl 6-chloropyridazine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications . These properties make it a promising compound for future research and development in the field of medicinal chemistry.
属性
IUPAC Name |
methyl 6-chloropyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXYXKLOWAIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495387 | |
| Record name | Methyl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloropyridazine-3-carboxylate | |
CAS RN |
65202-50-8 | |
| Record name | Methyl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloropyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

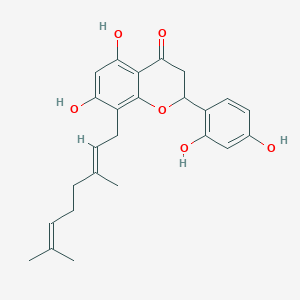
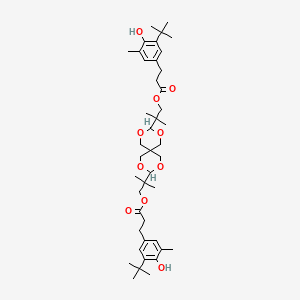
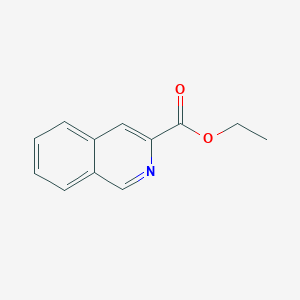
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)
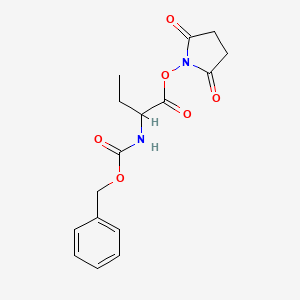
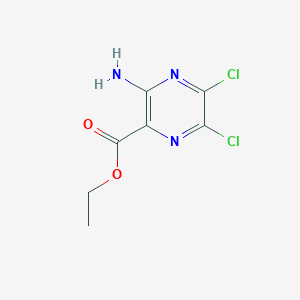
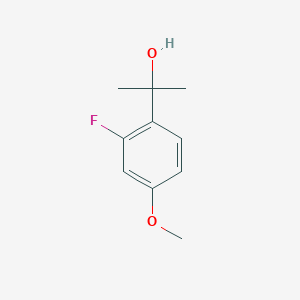
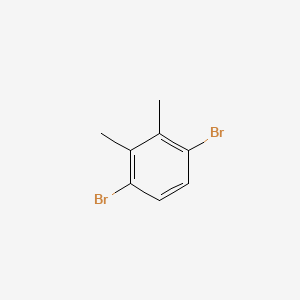

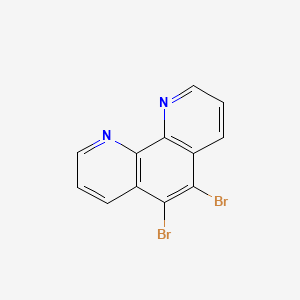
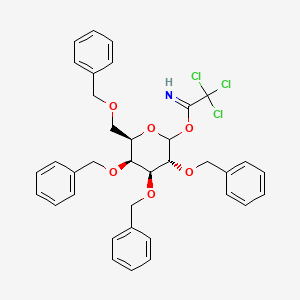
![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
